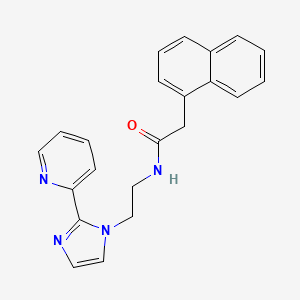

N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

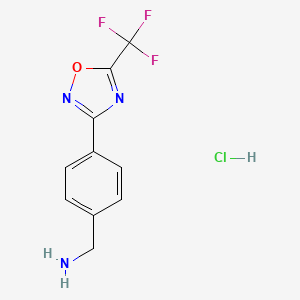

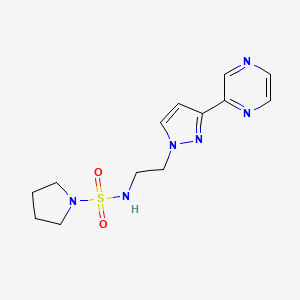

“N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides were synthesized by varying the active part (carboxamide group) of the pyrazole .Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The structure of the newly synthesized compounds was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined through various analytical techniques such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analyses .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives are extensively utilized in medicinal chemistry due to their diverse pharmacological properties. They have been identified as having antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . For instance, certain pyrazole compounds have been synthesized and evaluated for their potential as therapeutic agents in treating various diseases.

Synthesis of Bioactive Molecules

Pyrazole scaffolds are frequently employed in the synthesis of bioactive molecules. Due to their versatility, they are used as building blocks in the construction of complex molecules with potential biological activity, contributing to the development of new drugs and treatments .

Green Synthesis and Microwave-Assisted Reactions

The synthesis of pyrazole derivatives can be carried out using green chemistry principles, which aim to reduce the environmental impact of chemical processes. Microwave-assisted reactions are one such example, where pyrazole compounds are synthesized using microwave radiation, leading to faster reactions and higher yields with less waste .

作用機序

While the specific mechanism of action for “N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is not mentioned in the search results, it’s worth noting that pyrazole derivatives have been found to show local anesthetic, analgesic, and platelet antiaggregating activities, with moderate antiinflammatory and antipyretic properties .

Safety and Hazards

While specific safety and hazard information for “N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is not available, it’s important to note that the synthesis of pyrazole derivatives often involves the use of highly toxic reagents (e.g., NaCN, KCN, Zn(CN)2, or CuCN), use of poisonous metal and catalyst, the release of halide by-products, harsh condition and tedious and laborious work-up procedure which violate the green chemistry protocol .

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on harnessing the full potentials of these compounds and developing new drugs .

特性

IUPAC Name |

N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)18-15-23(17-13-9-6-10-14-17)21-19(18)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKWQBIXZSJLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![5-(5-Fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)